N-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride

5-HT₆ receptor pharmacology Serotonin receptor ligands Arylalkylamine SAR

N-[4-(2-Aminoethyl)phenyl]benzenesulfonamide hydrochloride (CAS 522602-11-5; molecular formula C₁₄H₁₇ClN₂O₂S; MW 312.8 Da) is the hydrochloride salt of a para-substituted arylalkylamine sulfonamide. Its free-base form (CAS 159182-12-4) has been characterized as an inhibitor of the human 5-HT₆ serotonin receptor and serves as the core scaffold for a series of ghrelin receptor (GHS-R1a) antagonists developed at Merck Research Laboratories.

Molecular Formula C14H17ClN2O2S
Molecular Weight 312.8
CAS No. 522602-11-5
Cat. No. B3143340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(2-aminoethyl)phenyl]benzenesulfonamide hydrochloride
CAS522602-11-5
Molecular FormulaC14H17ClN2O2S
Molecular Weight312.8
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CCN.Cl
InChIInChI=1S/C14H16N2O2S.ClH/c15-11-10-12-6-8-13(9-7-12)16-19(17,18)14-4-2-1-3-5-14;/h1-9,16H,10-11,15H2;1H
InChIKeyRNDLTUFGCBOTLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(2-Aminoethyl)phenyl]benzenesulfonamide Hydrochloride (CAS 522602-11-5): Identity, Physicochemical Profile, and Research-Grade Sourcing


N-[4-(2-Aminoethyl)phenyl]benzenesulfonamide hydrochloride (CAS 522602-11-5; molecular formula C₁₄H₁₇ClN₂O₂S; MW 312.8 Da) is the hydrochloride salt of a para-substituted arylalkylamine sulfonamide. Its free-base form (CAS 159182-12-4) has been characterized as an inhibitor of the human 5-HT₆ serotonin receptor [1] and serves as the core scaffold for a series of ghrelin receptor (GHS-R1a) antagonists developed at Merck Research Laboratories [2]. The compound features a benzenesulfonamide moiety N-linked to a 4-(2-aminoethyl)phenyl group, positioning the primary amine in a para orientation relative to the sulfonamide attachment—a regiochemical arrangement that distinguishes it from the more extensively studied meta-substituted congener and determines its distinct pharmacological profile [1].

Why N-[4-(2-Aminoethyl)phenyl]benzenesulfonamide Hydrochloride Cannot Be Substituted with Generic Arylalkylamine Sulfonamides


The para- versus meta-substitution pattern on the phenyl ring bearing the aminoethyl side chain fundamentally alters the compound's pharmacological target engagement profile. In a systematic structure–affinity study at human 5-HT₆ receptors, the para-substituted phenylethylamine sulfonamide (compound 18; Ki = 38 nM) exhibited approximately 1.8-fold lower binding affinity than its meta-substituted counterpart (compound 6c; Ki = 21 nM), demonstrating that the position of the sulfonamide attachment is a critical determinant of receptor recognition [1]. Beyond receptor affinity, the para-substitution pattern is essential for downstream derivatization: the Merck ghrelin receptor antagonist program explicitly relied on the 4-(2-aminoethyl)phenyl sulfonamide scaffold as the synthetic starting point, and truncation of the lead molecule to analogs bearing alternative aminoalkyl substitution patterns resulted in dramatic potency losses (e.g., chain-shortened analog: Ki = 290 nM; aniline analog: Ki = 2,840 nM) [1]. Consequently, procurement of a meta-substituted or chain-modified analog cannot serve as a functionally equivalent replacement for applications requiring either 5-HT₆ receptor profiling at the para-substituted chemotype or ghrelin receptor antagonist scaffold elaboration [2].

Quantitative Comparative Evidence for N-[4-(2-Aminoethyl)phenyl]benzenesulfonamide Hydrochloride (CAS 522602-11-5) Against Closest Analogs


Para-Substituted Phenylethylamine Sulfonamide vs. Meta-Substituted Congener: Direct 5-HT₆ Receptor Affinity Comparison

In a head-to-head radioligand binding study conducted within the same experimental series, the para-substituted N-[4-(2-aminoethyl)phenyl]benzenesulfonamide (compound 18) exhibited a Ki of 38 ± 16 nM at human 5-HT₆ receptors, compared to the meta-substituted analog N-[3-(2-aminoethyl)phenyl]benzenesulfonamide (compound 6c) which displayed a Ki of 21 ± 6 nM [1]. Both compounds were evaluated under identical assay conditions using a scintillation proximity assay (SPA) format with radiolabeled ligand at cloned human 5-HT₆ receptors [1].

5-HT₆ receptor pharmacology Serotonin receptor ligands Arylalkylamine SAR

Validated Ghrelin Receptor Antagonist Scaffold: Para-Substitution Enables Merck Lead Optimization Campaign

The N-[4-(2-aminoethyl)phenyl]benzenesulfonamide scaffold served as the foundational chemotype for a Merck Research Laboratories ghrelin receptor antagonist program. The initial screening hit containing this scaffold (compound 1) demonstrated hGHS-R1a binding IC₅₀ = 13 nM and functional antagonist IC₅₀ = 40 nM in an aequorin bioluminescence assay measuring inhibition of ghrelin-stimulated intracellular calcium mobilization in HEK-293 cells [1]. Systematic truncation and SAR optimization yielded urea-substituted derivatives with hGHS-R1a binding IC₅₀ values as low as 1–2 nM (compounds 33, 34), representing a >4000-fold improvement over the truncated unsubstituted parent urea (compound 2; IC₅₀ = 4,300 nM) [1]. Crucially, the 4-(2-aminoethyl)phenyl group remained invariant throughout the optimization campaign, establishing it as an essential pharmacophoric element for ghrelin receptor engagement [1].

Ghrelin receptor (GHS-R1a) antagonists Anti-obesity drug discovery GPCR medicinal chemistry

Hydrochloride Salt Form Provides Differentiated Physicochemical Handling Relative to Free Base

CAS 522602-11-5 is the hydrochloride salt form, in contrast to the free base CAS 159182-12-4. The hydrochloride salt (MW 312.8 Da) is reported to exhibit enhanced water solubility compared to the neutral free-base form (MW 276.36 Da), a critical parameter for biochemical assay preparation and in vitro pharmacological studies requiring aqueous dilution series . The free base has been utilized in radioligand binding studies at human 5-HT₆ receptors (Ki = 38 nM) and ghrelin receptor binding assays [1] [2], while the hydrochloride salt is the preferred form for aqueous biochemistry applications due to its ionic character .

Salt-form selection Aqueous solubility Chemical procurement specifications

Positional Isomer Chemotype Differentiation: Para-Substitution Dictates Distinct Biological Target Engagement from Scaffold Isomers

The compound N-[4-(2-aminoethyl)phenyl]benzenesulfonamide (CAS 522602-11-5 HCl salt) is constitutionally distinct from the regioisomeric scaffold 4-(2-aminoethyl)benzenesulfonamide (CAS 35303-76-5), in which the sulfonamide group is directly attached to the benzene ring bearing the aminoethyl substituent rather than being N-linked to it. This constitutional isomer is a validated carbonic anhydrase (CA) inhibitor scaffold, with N⁴-substituted derivatives exhibiting Ki values of 5.9–10.7 nM against tumor-associated hCA IX and 4.0–4.3 nM against hCA XII [1], whereas the N-[4-(2-aminoethyl)phenyl]benzenesulfonamide chemotype (our target compound) has demonstrated activity at 5-HT₆ and ghrelin receptors with no reported CA inhibitory activity [2] [3]. The two scaffolds are not functionally interchangeable and direct researchers toward entirely different target classes.

Positional isomer pharmacology Carbonic anhydrase inhibition Chemotype selectivity

Recommended Research and Procurement Application Scenarios for N-[4-(2-Aminoethyl)phenyl]benzenesulfonamide Hydrochloride (CAS 522602-11-5)


5-HT₆ Serotonin Receptor Structure–Activity Relationship (SAR) Studies Requiring Para-Substituted Phenylethylamine Sulfonamide Chemotype

[1] Gladysz, R. et al. J. Med. Chem. 2006, 49 (17), 5217–5225; [2] ChemSpider CSID:26404871.

Ghrelin Receptor (GHS-R1a) Antagonist Medicinal Chemistry: Synthetic Intermediate and Scaffold for Lead Optimization

[1] Pasternak, A. et al. Bioorg. Med. Chem. Lett. 2009, 19 (21), 6237–6240.

GPCR Panel Selectivity Profiling: Differentiating 5-HT₆ from Ghrelin Receptor Engagement

[1] Gladysz, R. et al. J. Med. Chem. 2006, 49 (17), 5217–5225; [2] Pasternak, A. et al. Bioorg. Med. Chem. Lett. 2009, 19 (21), 6237–6240; ChemSpider CSID:26404871.

Chemical Biology Tool Compound for Investigating Positional Isomer Effects on GPCR–Ligand Interactions

[1] Gladysz, R. et al. J. Med. Chem. 2006, 49 (17), 5217–5225.

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